![molecular formula C7H9BF5K B13503481 Potassium (4,4-difluorobicyclo[4.1.0]heptan-1-yl)trifluoroborate](/img/structure/B13503481.png)
Potassium (4,4-difluorobicyclo[4.1.0]heptan-1-yl)trifluoroborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium {4,4-difluorobicyclo[4.1.0]heptan-1-yl}trifluoroboranuide is a chemical compound with a unique bicyclic structure. It is characterized by the presence of fluorine atoms and a trifluoroborate group, making it an interesting subject for various chemical studies and applications.
準備方法
The synthesis of potassium {4,4-difluorobicyclo[4.1.0]heptan-1-yl}trifluoroboranuide typically involves the reaction of a bicyclic precursor with fluorinating agents and boron-containing reagents. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale reactions in specialized reactors to maintain consistency and efficiency.
化学反応の分析
Potassium {4,4-difluorobicyclo[4.1.0]heptan-1-yl}trifluoroboranuide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where the fluorine atoms or the trifluoroborate group are replaced by other functional groups. Common reagents for these reactions include halogens and organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated alcohols or ketones, while substitution reactions can produce a variety of functionalized derivatives.
科学的研究の応用
Potassium {4,4-difluorobicyclo[4.1.0]heptan-1-yl}trifluoroboranuide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying biological systems, especially in the context of fluorine’s effects on biological molecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of drugs with improved stability and bioavailability.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
作用機序
The mechanism by which potassium {4,4-difluorobicyclo[4.1.0]heptan-1-yl}trifluoroboranuide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms and the trifluoroborate group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects.
類似化合物との比較
Potassium {4,4-difluorobicyclo[4.1.0]heptan-1-yl}trifluoroboranuide can be compared with other similar compounds, such as:
Potassium {bicyclo[4.1.0]heptan-1-yl}trifluoroboranuide: This compound lacks the fluorine atoms present in potassium {4,4-difluorobicyclo[4.1.0]heptan-1-yl}trifluoroboranuide, resulting in different chemical properties and reactivity.
Potassium {4,4-difluorobicyclo[4.1.0]heptan-1-yl}boranuide: This compound has a similar structure but lacks the trifluoroborate group, leading to variations in its chemical behavior and applications.
The uniqueness of potassium {4,4-difluorobicyclo[4.1.0]heptan-1-yl}trifluoroboranuide lies in its combination of fluorine atoms and the trifluoroborate group, which imparts distinct chemical and biological properties.
特性
分子式 |
C7H9BF5K |
|---|---|
分子量 |
238.05 g/mol |
IUPAC名 |
potassium;(4,4-difluoro-1-bicyclo[4.1.0]heptanyl)-trifluoroboranuide |
InChI |
InChI=1S/C7H9BF5.K/c9-7(10)2-1-6(8(11,12)13)3-5(6)4-7;/h5H,1-4H2;/q-1;+1 |
InChIキー |
AOGZFGLRAKZOCZ-UHFFFAOYSA-N |
正規SMILES |
[B-](C12CCC(CC1C2)(F)F)(F)(F)F.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl 3-[(N'-hydroxycarbamimidoyl)methyl]azetidine-1-carboxylate](/img/structure/B13503411.png)
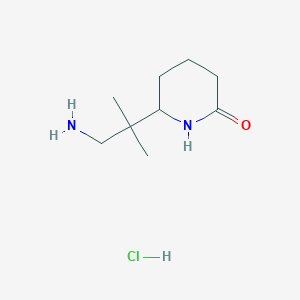
![[(3,4-Difluorophenyl)methyl][(1,3-thiazol-2-yl)methyl]amine hydrochloride](/img/structure/B13503426.png)
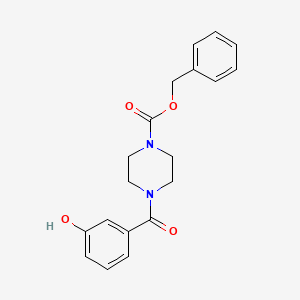
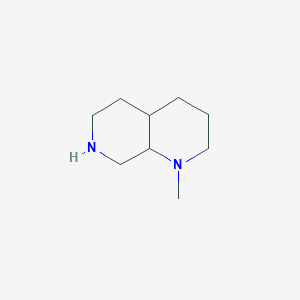
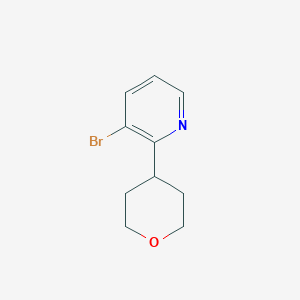
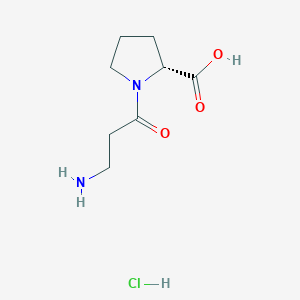
![(3-Bromophenyl)(imino)[(pyridin-3-yl)methyl]-lambda6-sulfanone](/img/structure/B13503454.png)
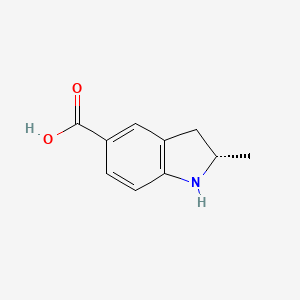
![1-{[(Tert-butyldimethylsilyl)oxy]methyl}bicyclo[4.1.0]heptan-2-one](/img/structure/B13503476.png)
![{6-Methoxyspiro[3.3]heptan-2-yl}methanol](/img/structure/B13503489.png)

![Tert-butyl (1R,6R)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B13503498.png)
![tert-butyl N-{[1-(3-hydroxyazetidin-3-yl)cyclopropyl]methyl}carbamate](/img/structure/B13503499.png)
